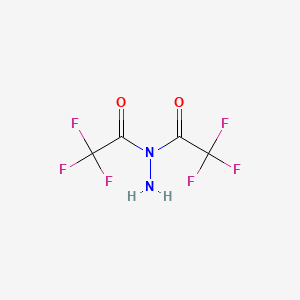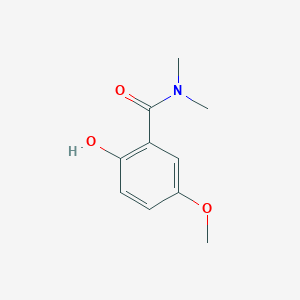
2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide is a chemical compound with the molecular formula C4H2F6N2O2 and a molecular weight of 224.06 g/mol . It is known for its unique properties due to the presence of trifluoromethyl groups, which impart high electronegativity and stability to the molecule. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide typically involves the reaction of trifluoroacetic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide is utilized in various scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to inhibition of enzyme activity or alteration of molecular pathways, depending on the specific application .
Comparison with Similar Compounds
2,2,2-Trifluoroacetamide: Used in the synthesis of primary amines and for improved N-alkylation under phase-transfer conditions.
2,2,2-Trifluoroacetophenone: Utilized as an organocatalyst for the oxidation of tertiary amines and azines.
Uniqueness: 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide stands out due to its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
Molecular Formula |
C4H2F6N2O2 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetohydrazide |
InChI |
InChI=1S/C4H2F6N2O2/c5-3(6,7)1(13)12(11)2(14)4(8,9)10/h11H2 |
InChI Key |
YMZFTUDOBBMKDM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)N(C(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)






![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)



![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)

